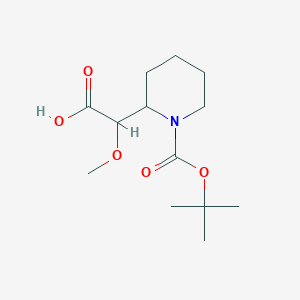
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyacetic Acid Moiety: The methoxyacetic acid moiety is attached through an esterification reaction using methoxyacetic acid and a coupling reagent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: A similar compound used as a semi-flexible linker in PROTAC development.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Another related compound used as a rigid linker in PROTAC development.
Uniqueness
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the methoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Actividad Biológica
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)-2-methoxyacetic acid, identified by its CAS number 159898-10-9, is a compound with potential implications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxyacetic acid moiety. Its molecular formula is C12H21NO3, and it exhibits unique properties that contribute to its biological effects.
Research indicates that compounds similar to this compound may interact with various biological pathways. The piperidine structure is known to influence neuropharmacological activity, while the methoxyacetic acid component can modulate metabolic processes.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting enzymes involved in cancer proliferation.
- Interaction with Receptors : The structural features allow for binding to specific receptors, which could modulate signaling pathways related to pain and inflammation.
Biological Activity Data
The biological activities of this compound have been evaluated through various assays. Below is a summary of findings from relevant studies:
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study investigated the effects of similar piperidine derivatives on BRCA-deficient cancer cells. The results indicated significant inhibition of cell growth, suggesting potential use in targeted cancer therapies.
-
Neuropharmacological Applications :
- Research has explored the use of compounds with piperidine structures for treating neuropathic pain. The modulation of neurotransmitter systems may provide therapeutic benefits in pain management.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-8-6-5-7-9(14)10(18-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) |
Clave InChI |
HDYQWACVXAZIHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C(C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















